Reactive Yellow 86

CAS No.: 70865-29-1

Cat. No.: VC1620873

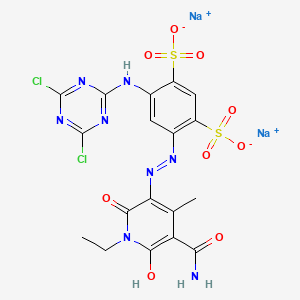

Molecular Formula: C18H14Cl2N8Na2O9S2

Molecular Weight: 667.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70865-29-1 |

|---|---|

| Molecular Formula | C18H14Cl2N8Na2O9S2 |

| Molecular Weight | 667.4 g/mol |

| IUPAC Name | disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate |

| Standard InChI | InChI=1S/C18H16Cl2N8O9S2.2Na/c1-3-28-14(30)11(13(21)29)6(2)12(15(28)31)27-26-8-4-7(22-18-24-16(19)23-17(20)25-18)9(38(32,33)34)5-10(8)39(35,36)37;;/h4-5,30H,3H2,1-2H3,(H2,21,29)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;/q;2*+1/p-2 |

| Standard InChI Key | WOFHPDGARHNFJI-UHFFFAOYSA-L |

| SMILES | CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C(=O)N)O.[Na+].[Na+] |

| Canonical SMILES | CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C(=O)N)O.[Na+].[Na+] |

Introduction

Chemical Identity and Structure

Reactive Yellow 86 is classified as a single azo textile dye with the CAS registry numbers 61951-86-8 and 70865-29-1 . The compound has several synonyms including C.I. Reactive Yellow 86, C.I. 192755, Reactive Yellow M8G, and Reactive Flavine X-7G .

Molecular Composition

The molecular formula for Reactive Yellow 86 is C₁₈H₁₄Cl₂N₈Na₂O₉S₂, with a molecular weight of approximately 667.37 . Its chemical name is 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:2) . The structure features a reactive triazine group connected to a benzene ring with two sulfonic acid groups, linked via an azo bond to a pyridine derivative .

Physical Properties

Reactive Yellow 86 appears as a brilliant green-yellow powder . It demonstrates moderate water solubility of approximately 30 g/L at 50°C . When dissolved in concentrated sulfuric acid or concentrated nitric acid, it exhibits a yellow color that becomes pale yellow upon dilution . The dye solution itself is light yellow, changing to yellow when 1 mol of sodium hydroxide is added . Further treatment with insurance powder and heating causes it to become pale yellow, while addition of sodium perborate renders it colorless .

Manufacturing and Production

Synthesis Methodology

The manufacturing process for Reactive Yellow 86 involves several chemical reactions and transformations. The primary synthesis route includes the following steps :

-

Condensation of 4,6-diaminobenzene-1,3-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine

-

Diazotization of the resulting product

-

Coupling with 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

This multi-step process ensures the proper reactive groups are incorporated into the molecular structure, which is essential for its dyeing properties.

Global Production and Market

The global market for Reactive Yellow 86 has been significantly impacted by the COVID-19 pandemic, with market adjustments occurring between 2021 and 2022 . The market is segmented by purity levels, with 97% purity being a significant category . Geographically, production and consumption span North America, Europe, and Asia, with particular market presence in Japan and South Korea .

Major manufacturers and suppliers of Reactive Yellow 86 include:

| Supplier | Location | Contact |

|---|---|---|

| Hubei Xin Bonus Chemical Co. LTD | China | linda@hubeijusheng.com |

| Career Henan Chemical Co | China | factory@coreychem.com |

| Hefei TNJ Chemical Industry Co.,Ltd. | China | sales@tnjchem.com |

| Alliance Organics LLP | India | http://www.dyespigments.net/ |

| Jiangsu Zhenyang Dyestuff Technology | China | - |

| Global Colors, Inc. | Various | - |

| Krishna Industries | India | - |

These suppliers offer varying quantities and purities of the dye, with prices around US $1.00 per kilogram for minimum orders of 1 kg with 98% HPLC purity .

Applications and Industrial Uses

Textile Industry Applications

Reactive Yellow 86 is primarily employed in the textile industry for dyeing natural fibers . Its main applications include:

-

Dyeing of cotton and viscose fiber yarns and fabrics through jig dyeing or disseminated dyeing processes

-

Production of fabrics requiring fast coloration and chlorine resistance

-

Direct printing on cotton or rayon fibers

The dye's reactive groups, particularly the triazine component, allow it to form covalent bonds with cellulosic fibers, resulting in excellent colorfastness and wash resistance.

Performance Characteristics

The performance of Reactive Yellow 86 in textile applications has been extensively evaluated according to ISO standards . The following table summarizes its fastness properties:

| Standard | Light Fastness | Oxygen Bleaching | Perspiration Fastness | Soaping |

|---|---|---|---|---|

| ISO | 2 (red) | 5 | 4 (green, brilliant) | 5 |

These ratings indicate that while the dye provides excellent resistance to oxygen bleaching, soaping, and perspiration, its light fastness is relatively lower, showing a reddish hue change when exposed to prolonged light .

Environmental Concerns and Remediation

Wastewater Treatment Using Constructed Wetlands

Recent research has focused on environmentally friendly methods to remove Reactive Yellow 86 from industrial wastewater. A significant study investigated the use of lab-scale constructed wetlands (CWs) planted with cattail and papyrus for treating synthetic wastewater containing this dye .

The research demonstrated that:

-

Unplanted CWs achieved less than 20% removal of Reactive Yellow 86 at concentrations of 10-50 mg/L with a hydraulic retention time (HRT) of 5 days

-

CWs planted with cattail demonstrated removal rates of 50-68%

-

CWs planted with papyrus achieved superior removal rates of 73-84%

Both plant species grew well during the 90-day experimental period, with RY86-decolorizing microorganisms detected in the CW effluent. The study concluded that RY86 removal positively correlated with evapotranspiration in the CWs, indicating plant uptake as the primary removal mechanism, with papyrus showing particularly promising results for treating Reactive Yellow 86-containing wastewater .

Photocatalytic Degradation Methods

Another significant environmental remediation approach involves the use of Fenton reagent under solar light irradiation for the decolorization of Reactive Yellow 86 .

This research revealed that:

-

The decolorization rate was strongly influenced by pH, initial concentrations of H₂O₂ and Fe(II)

-

Under optimum conditions, more than 90% decolorization of a 40 mg/L solution was achieved after just 20 minutes

-

The activation energy of the solar photo-Fenton reaction was calculated to be 1.50 kJ/mol for Reactive Yellow 86 in the temperature range of 10-60°C

-

The rate constant of Reactive Yellow 86 with hydroxyl radicals was estimated to be 1.7 × 10¹⁰ L/(mol·sec)

The study also demonstrated that decolorization efficiency under solar light was comparable to artificial light irradiation, showing promising potential for cost-effective, sustainable treatment approaches. Mineralization of the dye was observed during the photo-Fenton process, with approximately 83% mineralization rate achieved under UV irradiation after 24 hours .

The formation of chloride, sulfate, nitrate, and ammonium ions as end-products was detected during the photocatalytic process, and two kinds of intermediate products were identified, allowing researchers to propose a degradation mechanism for Reactive Yellow 86 .

Research Developments and Future Perspectives

Kinetic Studies and Degradation Mechanisms

Recent research has provided valuable insights into the degradation kinetics and mechanisms of Reactive Yellow 86. The rate constant with hydroxyl radicals (1.7 × 10¹⁰ L/(mol·sec)) indicates a high reactivity, making advanced oxidation processes particularly effective for its removal from wastewater .

The identification of degradation intermediates and end-products (chloride, sulfate, nitrate, and ammonium ions) has allowed researchers to propose comprehensive degradation pathways, enhancing our understanding of how this compound breaks down in environmental remediation processes .

Biological Treatment Methods

The successful application of constructed wetlands for Reactive Yellow 86 removal represents an important advancement in biological treatment methods . The research highlights the role of both plants (through uptake mechanisms) and microorganisms in the removal process. The detection of RY86-decolorizing microorganisms in CW effluent suggests potential for isolating and cultivating specific bacterial strains optimized for dye degradation .

These biological approaches offer environmentally friendly alternatives to conventional chemical treatment methods, aligning with sustainable development goals and green chemistry principles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume